molecular formula C7H9F3N4O4 B2765333 (2R)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid trifluoroacetic acid CAS No. 2171226-55-2

(2R)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid trifluoroacetic acid

Cat. No.: B2765333
CAS No.: 2171226-55-2
M. Wt: 270.168
InChI Key: GCLNFRPJZRUCQM-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid trifluoroacetic acid is a compound that features a triazole ring, an amino group, and a propanoic acid moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the trifluoroacetic acid group enhances its solubility and stability, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which forms the triazole ring . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. The incorporation of trifluoroacetic acid is typically achieved through a final step involving the reaction of the intermediate compound with trifluoroacetic anhydride under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors .

Major Products

The major products formed from these reactions include substituted triazoles, dihydrotriazoles, and various amino acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid trifluoroacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its triazole ring can mimic natural substrates, making it a valuable tool for probing biological pathways .

Medicine

In medicine, derivatives of this compound have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. The trifluoroacetic acid group enhances the bioavailability and stability of these derivatives, making them promising candidates for drug development .

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications, including electronics and nanotechnology .

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid trifluoroacetic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects. The amino and propanoic acid groups enhance the compound’s binding affinity and specificity, making it a potent inhibitor of various enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

(2R)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid group, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its analogs. Additionally, the combination of the triazole ring with the amino and propanoic acid groups provides a versatile scaffold for the development of new compounds with enhanced biological activity .

Properties

IUPAC Name

(2R)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2.C2HF3O2/c6-4(5(10)11)1-9-3-7-2-8-9;3-2(4,5)1(6)7/h2-4H,1,6H2,(H,10,11);(H,6,7)/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLNFRPJZRUCQM-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(C(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NN(C=N1)C[C@H](C(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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